N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that combines multiple functional groups, making it of interest in various scientific research fields. This compound features a benzodioxole moiety, a furan ring, and a sulfonamide group, which contribute to its potential biological activities and applications. The molecular formula is with a molecular weight of approximately 354.4 g/mol.
This compound can be classified as an ethanediamide derivative due to the presence of the ethanediamide functional group. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions, solvents, and purification methods are critical for optimizing yield and purity.
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can be represented using various structural notations:
InChI=1S/C15H15FN2O5S/c1-17-14(19)15(20)18-9-13(12-3-2-8-23-12)24(21,22)11-6-4-10(16)5-7-11/h2-8,13H,9H2,1H3,(H,17,19)(H,18,20)
.
CNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F
.
The compound has a complexity rating of 555 and exhibits a high degree of structural intricacy due to its multiple functional groups.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can participate in several chemical reactions due to its reactive functional groups:
Technical details such as reaction conditions (temperature, solvent choice), yields, and characterization methods (NMR, MS) are essential for understanding its reactivity.
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Data from related compounds suggest that the benzodioxole structure could enhance binding affinity to target proteins involved in signaling pathways relevant to cancer or inflammatory diseases .
The physical properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are crucial for confirming identity and purity.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide has potential applications in:
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5